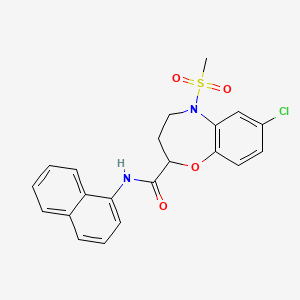
7-chloro-5-(methylsulfonyl)-N-(naphthalen-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common steps may include:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Naphthyl Substitution: Coupling reactions to attach the naphthyl group.
Carboxamide Formation: Amidation reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the naphthyl or benzoxazepine rings.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, modulating their activity. The exact pathways would depend on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- 5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
Uniqueness
The presence of both the naphthyl and methanesulfonyl groups, along with the benzoxazepine core, makes 7-CHLORO-5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE unique. These structural features may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H19ClN2O4S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-naphthalen-1-yl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24-12-11-20(28-19-10-9-15(22)13-18(19)24)21(25)23-17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13,20H,11-12H2,1H3,(H,23,25) |
InChI Key |
VGFNJCNGIIQZNA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















